IN-1130

Catalog No.
S530560
CAS No.
868612-83-3
M.F
C25H20N6O
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IN-1130

CAS Number

868612-83-3

Product Name

IN-1130

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide

Molecular Formula

C25H20N6O

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, IN 1130, IN-1130, IN1130

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4

Description

The exact mass of the compound Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)- is 420.16986 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Limited information exists regarding the origin or specific function of Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)- in the scientific literature.
  • Some commercial databases list it as a chemical compound but lack details on its development or applications [, ].

Molecular Structure Analysis

The compound possesses a complex structure consisting of several key functional groups:

  • A central benzamide core, formed by a benzene ring linked to a carbonyl group (C=O) and an amide group (NH2-C=O) [].
  • A substituted imidazole ring fused with a pyridine ring, containing nitrogen atoms and a methyl group (CH3) [].
  • A quinoxaline ring, also containing nitrogen atoms, attached to the imidazole ring [].

The specific arrangement of these groups and their spatial orientation likely influence the molecule's interactions with other molecules but detailed analysis through computational modeling or X-ray crystallography is not available in the public domain.


Chemical Reactions Analysis

  • Information on the synthesis, decomposition pathways, or specific reactions involving Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)- is not available in current scientific literature.

Physical And Chemical Properties Analysis

  • No data on physical properties like melting point, boiling point, or solubility is available for this compound.
  • Due to the lack of scientific research on this specific compound, its mechanism of action within biological systems or interaction with other molecules remains unknown.
  • No information exists regarding the safety profile of Benzamide, 3-((4-(6-methyl-2-pyridinyl)-5-(6-quinoxalinyl)-1H-imidazol-2-yl)methyl)-. As with any unknown compound, it should be handled with caution in a laboratory setting following standard protocols for uncharacterized materials.

Inhibition of TGF-β R1 Signaling Pathway

TGF-β is a protein involved in various cellular processes, including cell growth, differentiation, and fibrosis. Excessive TGF-β signaling can lead to the development of fibrosis, a condition characterized by excessive deposition of extracellular matrix proteins in organs, causing scarring and impaired function []. IN-1130 acts by inhibiting TGF-β R1, thereby blocking the downstream signaling pathway and potentially preventing fibrosis [].

Studies have shown that IN-1130 effectively suppresses TGF-β signaling in various cell lines []. In animal models, IN-1130 has demonstrated potential in reducing fibrosis in the kidneys, liver, and lungs [].

Pharmacokinetics and Metabolism

Research has also investigated the pharmacokinetic properties of IN-1130, which are essential for understanding its potential as a drug. Studies have shown that IN-1130 exhibits good oral bioavailability in dogs and monkeys but lower bioavailability in rats and mice []. IN-1130 distributes readily to organs like the liver, kidneys, and lungs, which are often affected by fibrosis [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

420.16985928 g/mol

Monoisotopic Mass

420.16985928 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KW4O83PQ97

Wikipedia

In-1130

Dates

Modify: 2023-08-15
1: Park CY, Min KN, Son JY, Park SY, Nam JS, Kim DK, Sheen YY. An novel inhibitor of TGF-β type I receptor, IN-1130, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition. Cancer Lett. 2014 Aug 28;351(1):72-80. doi: 10.1016/j.canlet.2014.05.006. Epub 2014 Jun 2. PubMed PMID: 24887560.
2: Sümpelmann R, Kretz FJ, Luntzer R, de Leeuw TG, Mixa V, Gäbler R, Eich C, Hollmann MW, Osthaus WA. Hydroxyethyl starch 130/0.42/6:1 for perioperative plasma volume replacement in 1130 children: results of an European prospective multicenter observational postauthorization safety study (PASS). Paediatr Anaesth. 2012 Apr;22(4):371-8. doi: 10.1111/j.1460-9592.2011.03776.x. Epub 2011 Dec 23. PubMed PMID: 22211931.
3: Ryu JK, Piao S, Shin HY, Choi MJ, Zhang LW, Jin HR, Kim WJ, Han JY, Hong SS, Park SH, Lee SJ, Kim IH, Lee CR, Kim DK, Mamura M, Kim SJ, Suh JK. IN-1130, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease. J Sex Med. 2009 May;6(5):1284-96. doi: 10.1111/j.1743-6109.2009.01216.x. Epub 2009 Mar 18. PubMed PMID: 19473283.
4: Lee GT, Hong JH, Mueller TJ, Watson JA, Kwak C, Sheen YY, Kim DK, Kim SJ, Kim IY. Effect of IN-1130, a small molecule inhibitor of transforming growth factor-beta type I receptor/activin receptor-like kinase-5, on prostate cancer cells. J Urol. 2008 Dec;180(6):2660-7. doi: 10.1016/j.juro.2008.08.008. Epub 2008 Oct 31. PubMed PMID: 18951571.
5: Kim YW, Kim YK, Kim DK, Sheen YY. Identification of human cytochrome P450 enzymes involved in the metabolism of IN-1130, a novel activin receptor-like kinase-5 (ALK5) inhibitor. Xenobiotica. 2008 May;38(5):451-64. doi: 10.1080/00498250701871121 . PubMed PMID: 18421620.
6: Moon JA, Kim HT, Cho IS, Sheen YY, Kim DK. IN-1130, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy. Kidney Int. 2006 Oct;70(7):1234-43. Epub 2006 Aug 23. PubMed PMID: 16929250.
7: PENNINGTON VM. A comparative study of six ataraxics in 1130 neuro-psychiatric cases. Miss Doct. 1956 May;33(12):336-9. PubMed PMID: 13309155.

Explore Compound Types